Sed5 protein
Description
Properties
CAS No. |
148375-50-2 |
|---|---|
Molecular Formula |
C18H28O2I2 |
Synonyms |
Sed5 protein |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Sed5 Protein
This compound, a member of the syntaxin family, plays a crucial role in vesicular transport between the endoplasmic reticulum (ER) and the Golgi apparatus in yeast. This integral membrane protein is essential for the proper functioning of cellular transport mechanisms, influencing various biological processes including protein sorting and membrane fusion. Understanding the applications of this compound is vital for insights into cellular transport mechanisms and potential therapeutic targets.
Vesicular Transport Mechanism
Role in ER-Golgi Transport:
Sed5 is primarily involved in the transport of proteins from the ER to the Golgi complex. It acts as a target soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE), facilitating membrane fusion events necessary for vesicular transport. The functionality of Sed5 is critical as cells lacking this protein exhibit significant accumulation of ER membranes and vesicles, leading to growth cessation .
Protein Localization Studies
Mechanisms of Localization:
Research has demonstrated that Sed5 localization is influenced by both its transmembrane domain and cytoplasmic interactions. Studies involving epitope-tagged versions of Sed5 have shown a perinuclear distribution, predominantly found within tubulo-vesicular compartments on the cis side of the Golgi apparatus . This localization is essential for its function in vesicle targeting and fusion.
Interactions with Other Proteins
Protein-Protein Interactions:
Sed5 interacts with various SNARE proteins, including Sec24, Tlg1, and Vti1, which are involved in different stages of vesicular transport . These interactions are crucial for forming functional SNARE complexes that mediate membrane fusion. The binding dynamics between Sed5 and its partners can provide insights into the regulation of vesicular trafficking processes.
Impact on Cellular Morphology
Effects of Overexpression:
Overexpression studies have indicated that while Sed5 is necessary for efficient ER-to-Golgi transport, its excess can lead to morphological changes within cells, characterized by an accumulation of vesicles and altered cellular structure . This highlights the importance of maintaining optimal levels of Sed5 for normal cellular function.
Potential Therapeutic Targets
Role in Disease Mechanisms:
Given its pivotal role in vesicular transport, alterations in Sed5 function may contribute to various diseases, particularly those related to protein misfolding and trafficking disorders. Understanding Sed5's mechanisms could lead to novel therapeutic strategies aimed at correcting or compensating for these dysfunctions.
Case Study 1: Sed5 Functionality in Yeast Models
In a study examining yeast strains lacking Sed5, researchers observed a dramatic accumulation of ER membranes and failure to transport carboxypeptidase Y to the Golgi complex. This accumulation resulted in cell growth arrest, underscoring Sed5's essential role in maintaining cellular homeostasis during protein transport .
Case Study 2: BFA Treatment Effects on Sed5 Dynamics
A recent investigation into the effects of Brefeldin A (BFA), a drug known to disrupt Golgi function, revealed that Sed5 undergoes significant redistribution in response to BFA treatment. Initially forming larger aggregates, upon washout, these aggregates revert to smaller punctate structures, indicating dynamic changes in Sed5 localization that are critical for understanding Golgi apparatus behavior under stress conditions .
Comparison with Similar Compounds
Structural and Sequence Conservation
Sed5 shares core structural features with other syntaxins, including the Habc domain and SNARE motif. However, sequence alignment reveals distinct variations in the TMD and cytoplasmic regions that dictate localization and partner specificity. For example:
- Sed5 vs. Sso1 (Yeast Plasma Membrane Syntaxin): While both possess a Habc domain, Sso1’s TMD targets it to the plasma membrane, unlike Sed5’s CGN localization. Chimeric studies show that replacing Sed5’s TMD with Sso1’s redirects Sed5 to the plasma membrane, highlighting the TMD’s role in localization .
- Cross-Species Homologs: Drosophila and rat Sed5 homologs localize to analogous CGN regions in COS cells, demonstrating functional conservation despite sequence divergence in cytoplasmic regions .
Functional Roles in Membrane Trafficking
Sed5’s primary role in ER-to-Golgi transport contrasts with other SNAREs:
- BET1 and BOS1 (ER-Golgi v-SNAREs): These vesicle-associated SNAREs directly bind Sed5 to form the ternary SNARE complex driving vesicle fusion. Overexpression of BET1 or BOS1 cannot compensate for Sed5 dysfunction, emphasizing Sed5’s unique role as a t-SNARE .
- YKT6 (Golgi-Vacuole SNARE): YKT6 mediates Golgi-to-vacuole transport and partially suppresses Sed5-deficient phenotypes when overexpressed, suggesting overlapping but non-redundant functions .
Regulatory Mechanisms
Sed5’s activity is tightly regulated by SM proteins and post-translational modifications:
Localization Mechanisms
Sed5 localization involves both TMD and cytoplasmic determinants:
- TMD Dependency: In Drosophila Sed5, the TMD alone can redirect a plasma membrane syntaxin to the CGN .
- Cytoplasmic Signals: Yeast Sed5 mutants with altered TMDs retain CGN localization, suggesting compensatory signals in the cytoplasmic domain .
Data Table: Sed5 Compared to Key SNAREs and Syntaxins
Research Findings and Distinguishing Features
- Proteostatic Role: Sed5 uniquely collaborates with Hsp104 to direct toxic protein aggregates to lysosomes via HOPS/vCLAMP complexes, a mechanism absent in other syntaxins .
- SM Protein Dependency: Unlike Sso1, which pairs with Sec9, Sed5’s reliance on Sly1 underscores its specialization in early secretory pathways .
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for characterizing the structural features of Sed5 protein in yeast models?
- Methodology : Combine cryo-electron microscopy (cryo-EM) for high-resolution structural analysis with yeast two-hybrid screening to map interaction domains. Cross-validate findings using co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) assays to confirm spatial proximity of binding partners .
- Data Integration : Use protein databases like UniProt or PDB to compare Sed5 homologs across species and identify conserved motifs .
Q. How can researchers validate this compound’s role in Golgi trafficking using knockout models?
- Experimental Design : Generate SED5 knockout yeast strains via CRISPR-Cas9, then assess Golgi morphology via electron microscopy and quantify secretory pathway efficiency using pulse-chase assays with radiolabeled cargo proteins. Include rescue experiments by reintroducing wild-type or mutant SED5 alleles .
- Controls : Use temperature-sensitive mutants to temporally control protein expression and avoid compensatory mechanisms .
Advanced Research Questions
Q. What statistical frameworks are optimal for resolving contradictions in Sed5 interactome datasets from affinity purification versus proximity labeling?
- Analytical Approach : Apply Fisher’s exact test to compare overlap between datasets, prioritizing interactions with high reproducibility scores. Use network analysis tools (e.g., Cytoscape) to distinguish direct interactions (high-confidence edges) from indirect associations .
- Case Study : A 2024 study resolved discrepancies by integrating BioID and TAP-MS data, identifying 12 high-confidence interactors involved in SNARE complex assembly .
Q. How can machine learning improve predictions of Sed5’s post-translational modification (PTM) sites across divergent eukaryotic species?
- Methodology : Train convolutional neural networks (CNNs) on experimentally validated PTM datasets (e.g., PhosphoSitePlus). Use sequence alignment tools (Clustal Omega) to identify conserved motifs, then validate predictions via mutagenesis and mass spectrometry .
- Challenges : Address false positives by incorporating structural constraints (e.g., solvent accessibility predictions via DSSP) .
Q. What strategies mitigate batch-to-batch variability in Sed5 recombinant protein production for structural studies?
- Quality Control : Implement orthogonal validation:
- HPLC-MS : Verify purity (>95%) and molecular weight.
- Circular Dichroism : Confirm secondary structure integrity.
- Functional Assays : Test ATPase activity (if applicable) across batches .
Data Interpretation & Reproducibility
Q. How should researchers address conflicting subcellular localization reports for Sed5 in polarized versus non-polarized cells?
- Resolution Framework :
Technical Audit : Compare fixation methods (e.g., paraformaldehyde vs. methanol) and antibody specificity (validate via knockout controls).
Biological Context : Assess cell cycle stage and nutrient conditions, which influence Golgi dynamics .
- Example : A 2023 study attributed discrepancies to antibody cross-reactivity with Sed5 paralogs in stress conditions .
Q. What metadata standards are critical when depositing Sed5-related datasets in public repositories?
- Requirements :
- MIAPE Compliance : Document experimental conditions (e.g., lysis buffer composition, protease inhibitors).
- Controlled Vocabularies : Use Gene Ontology terms for functional annotations.
- Raw Data : Upload uncropped Western blot images and mass spectrometry RAW files .
Emerging Methodologies
Q. Can integrative multi-omics approaches elucidate Sed5’s regulatory role in Golgi-ER retrograde transport?
- Workflow :
Transcriptomics : RNA-seq of SED5-depleted cells to identify dysregulated trafficking genes.
Proteomics : SILAC-based quantification of Golgi-enriched fractions.
Metabolomics : Track sphingolipid flux via LC-MS .
- Tools : Use platforms like MaxQuant for proteomics and MetaboAnalyst for pathway enrichment .
Tables: Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
